Benzenemethanol, 4-bromo-2-(methylamino)-
Description
Significance within Contemporary Organic and Medicinal Chemistry Research
The true significance of Benzenemethanol, 4-bromo-2-(methylamino)- lies in its identity as a substituted 2-aminobenzyl alcohol. This class of compounds has garnered considerable attention as stable, versatile, and readily available precursors for a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry. rsc.orgresearchgate.net Many quinoline (B57606) derivatives, for example, which can be synthesized from 2-aminobenzyl alcohols, have applications as antimalarial, antibacterial, and anticancer agents. rsc.orgrsc.org
Researchers utilize 2-aminobenzyl alcohols as effective surrogates for 2-aminobenzaldehydes, which are often less stable and more expensive. researchgate.net The utility of these alcohol precursors is demonstrated in various modern synthetic methodologies, including Lewis acid-mediated reactions and transition metal-catalyzed cyclizations, to produce valuable molecules like quinolines and quinazolines. rsc.orgresearchgate.net The specific substituents on the Benzenemethanol, 4-bromo-2-(methylamino)- ring—the 4-bromo and 2-(methylamino) groups—are critical. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the N-methyl group influences the electronic properties and reactivity of the amino group, thereby impacting the course of cyclization reactions and the properties of the final heterocyclic product.
Overview of Structural Features and Synthetic Utility
The synthetic potential of Benzenemethanol, 4-bromo-2-(methylamino)- is dictated by the interplay of its three key functional groups.
The 2-Aminobenzyl Alcohol Moiety : The ortho-positioning of the methylamino (-NHCH₃) and hydroxymethyl (-CH₂OH) groups is the most critical structural feature. This arrangement allows the molecule to act as a "synthon"—a building block that can participate in annulation (ring-forming) reactions. For instance, in the presence of a suitable catalyst and a ketone or aldehyde, the 2-aminobenzyl alcohol can undergo oxidative cyclization to form quinoline rings. sigmaaldrich.com This process leverages the alcohol as a stable precursor to an in-situ generated aldehyde, which then reacts with the adjacent amine. rsc.orgresearchgate.net
The 4-Bromo Substituent : The bromine atom at the para-position to the hydroxymethyl group significantly influences the molecule's electronic character and provides a site for further modification. As an electron-withdrawing group, it can affect the reactivity of the aromatic ring. More importantly, it is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of various other molecular fragments to the benzene (B151609) core.
The N-Methyl Group : The presence of a methyl group on the nitrogen atom, forming a secondary amine, distinguishes it from primary 2-aminobenzyl alcohols. This substitution can impact steric hindrance around the nitrogen atom and its nucleophilicity, potentially altering reaction pathways and yields in heterocyclic synthesis compared to its primary amine analogue.
Recent research highlights the modularity of using substituted 2-aminobenzyl alcohols to create diverse libraries of quinolines. rsc.orgacs.org By varying the substitution pattern on the 2-aminobenzyl alcohol and the reaction partner, chemists can systematically generate a range of complex molecules for biological screening. rsc.orgacs.org
Historical Context of Aromatic Aminobenzyl Alcohol Chemistry
The chemistry of aromatic aminobenzyl alcohols is rooted in the broader historical development of aromatic amine chemistry in the 19th and 20th centuries. Simple aromatic amines like aniline (B41778) were crucial starting materials for the synthetic dye industry. guidechem.com The exploration of their derivatives led to the synthesis of a vast number of substituted aromatic compounds, including aminobenzyl alcohols.
Initially, these compounds were primarily valued as synthetic intermediates. For example, 4-aminobenzyl alcohol has been historically used in the synthesis of dyes, agrochemicals, and pharmaceuticals such as local anesthetics and antihistamines. guidechem.com The primary synthetic routes involved the reduction of the corresponding nitrobenzyl alcohols or amination of benzyl (B1604629) halides. guidechem.comgoogle.com
In more recent decades, particularly with the rise of transition metal catalysis and the demand for efficient synthesis of complex heterocyclic libraries for drug discovery, the utility of ortho-aminobenzyl alcohols has been significantly re-evaluated. Their stability and capacity to serve as aldehyde surrogates have made them increasingly popular starting materials in contemporary organic synthesis, moving them from simple intermediates to key strategic building blocks in the construction of functional molecules. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1849313-43-4 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
[4-bromo-2-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10BrNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI Key |
HDBBZKRAAPCWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)CO |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for Benzenemethanol, 4 Bromo 2 Methylamino
Conventional and Established Synthetic Pathways
Traditional synthetic routes to polysubstituted benzene (B151609) rings often involve a sequence of electrophilic aromatic substitutions and functional group interconversions. The specific arrangement of substituents on "Benzenemethanol, 4-bromo-2-(methylamino)-" requires careful strategic planning to ensure correct regioselectivity.
Multi-step Synthesis Approaches to the Core Structure
A plausible and common strategy for constructing the core of Benzenemethanol, 4-bromo-2-(methylamino)- involves a multi-step sequence starting from a readily available substituted toluene. libretexts.orgyoutube.com One logical starting material is 4-bromotoluene.
The synthetic sequence can be designed as follows:
Nitration: The first step involves the nitration of 4-bromotoluene. The methyl group is an ortho-, para-directing activator, while the bromine is also an ortho-, para-directing deactivator. The activating nature of the methyl group primarily directs the incoming nitro group to the position ortho to it (and meta to the bromine), yielding 4-bromo-2-nitrotoluene (B1266186) as the major product. libretexts.org
Functional Group Transformation (Amine Formation): The nitro group of 4-bromo-2-nitrotoluene is then reduced to a primary amine (4-bromo-2-aminotoluene). This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. youtube.com
N-Methylation: The resulting primary amine can be converted to the secondary methylamine (B109427). This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) or via formylation followed by reduction.
Side-Chain Oxidation: The methyl group on the benzene ring is oxidized to an aldehyde functional group, forming 4-bromo-2-(methylamino)benzaldehyde. This step requires chemoselective oxidation that does not affect the methylamino group.
Final Reduction: The final step is the reduction of the benzaldehyde (B42025) to the corresponding benzyl (B1604629) alcohol. This is typically achieved with high yield and selectivity using mild reducing agents like sodium borohydride (B1222165). researchgate.net
An alternative approach could begin with a precursor already containing an oxygenated functional group, such as 4-bromo-2-fluorobenzaldehyde. google.com This route involves a nucleophilic aromatic substitution of the highly activated fluorine atom with methylamine, followed by the reduction of the aldehyde to the alcohol.
Key Intermediates and Reaction Conditions in Synthetic Sequences
The success of a multi-step synthesis hinges on the careful selection of reagents and optimization of reaction conditions for each step to maximize yield and minimize side products.
A key intermediate in the proposed primary route is 4-bromo-2-nitrotoluene . Its synthesis from 4-methyl-3-nitroaniline (B15663) via a Sandmeyer reaction is well-documented, involving diazotization with sodium nitrite (B80452) and subsequent reaction with copper(I) bromide, affording yields up to 89%. chemicalbook.com Another critical intermediate is 4-bromo-2-(methylamino)benzaldehyde . The final reduction of this aldehyde to the target benzenemethanol is a crucial step. The reduction of substituted benzaldehydes to benzyl alcohols is a standard transformation. For example, the reduction of 4-(dimethylamino)benzaldehyde (B131446) can be achieved using hydrosilylation with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate, which offers excellent chemoselectivity. researchgate.net Similarly, sodium borohydride is a mild and effective reagent for this purpose. researchgate.net
Table 1: Proposed Conventional Synthetic Route and Conditions
| Step | Transformation | Starting Material | Key Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | 4-Bromotoluene | HNO₃, H₂SO₄ | 4-Bromo-2-nitrotoluene |
| 2 | Nitro Reduction | 4-Bromo-2-nitrotoluene | Fe, HCl or H₂, Pd/C | 4-Bromo-2-aminotoluene |
| 3 | N-Methylation | 4-Bromo-2-aminotoluene | CH₂O, HCOOH (Eschweiler-Clarke) | 4-Bromo-2-(methylamino)toluene |
| 4 | Side-chain Oxidation | 4-Bromo-2-(methylamino)toluene | MnO₂ or other mild oxidant | 4-Bromo-2-(methylamino)benzaldehyde |
| 5 | Aldehyde Reduction | 4-Bromo-2-(methylamino)benzaldehyde | NaBH₄, Methanol (B129727) | Benzenemethanol, 4-bromo-2-(methylamino)- |
Innovations and Advanced Synthetic Strategies
Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and novel methods. Biocatalysis, electrochemistry, and photocatalysis represent frontiers in the synthesis of complex organic molecules like benzenemethanol derivatives.
Biocatalytic Transformations in the Synthesis of Benzenemethanol, 4-bromo-2-(methylamino)- Analogues
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. While a direct biocatalytic route to the target molecule is not established, enzymatic cascades have been developed for the synthesis of benzylamine (B48309) and benzyl alcohol analogues from renewable feedstocks. researchgate.net
One notable strategy involves engineering Escherichia coli to express a multi-enzyme cascade for the synthesis of aromatic amines. researchgate.net A five-step enzymatic pathway has been designed to produce benzylamine from L-phenylalanine, utilizing enzymes such as L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and a ω-transaminase (ω-TA). This system has successfully produced analogues like p-hydroxybenzylamine from L-tyrosine with over 98% conversion. researchgate.net Another approach uses amine dehydrogenases (AmDHs) for the reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.orgyork.ac.uk These biocatalytic reductive amination methods offer a green alternative to traditional chemical synthesis. frontiersin.org
Table 2: Key Enzymes in Biocatalytic Synthesis of Aromatic Amines and Alcohols
| Enzyme | Abbreviation | Function in Cascade |
| L-amino acid deaminase | LAAD | Deamination of L-amino acids to α-keto acids |
| Hydroxymandelate synthase | HmaS | Conversion of phenylpyruvate |
| (S)-mandelate dehydrogenase | SMDH | Dehydrogenation of (S)-mandelate |
| Benzoylformate decarboxylase | BFD | Decarboxylation to form benzaldehyde |
| ω-Transaminase | ω-TA | Transamination of aldehydes/ketones to amines |
| Amine Dehydrogenase | AmDH | Direct reductive amination of carbonyls |
These biocatalytic platforms could potentially be adapted to produce the 2-amino-4-bromobenzyl alcohol core structure from a suitably functionalized precursor, providing a more sustainable synthetic route.
Electrochemical Approaches for Benzenemethanol, 4-bromo-2-(methylamino)- Related Syntheses
Electrochemical synthesis offers a powerful and green alternative to conventional methods by using electricity to drive chemical reactions, often eliminating the need for harsh reagents. A key transformation in the synthesis of the target molecule is reductive amination. Electrochemical reductive amination (ERA) of aldehydes and amines has been demonstrated as a viable method for C-N bond formation. rsc.org
Recent studies have shown the direct ERA of benzaldehyde with amines in an undivided cell at room temperature, using metal-free and external-reductant-free conditions. rsc.org In this system, a solvent like DMSO can act as the hydrogen donor. Furthermore, the inner-sphere ERA of benzaldehyde with ammonia (B1221849) has been demonstrated on heterogeneous metal surfaces, such as silver electrocatalysts, achieving high Faradaic efficiency for the primary amine product. caltech.educhemrxiv.orgresearchgate.net This approach opens up a wide range of catalyst options to direct selectivity and reaction rates. caltech.edu These electrochemical methods could be applied to the reductive amination of 4-bromobenzaldehyde (B125591) with methylamine, followed by the reduction of a second functional group to yield the final product.
Table 3: Comparison of Electrochemical Reductive Amination (ERA) Systems
| System | Electrode Type | Conditions | Key Features |
| Homogeneous ERA | Graphite Anode/Cathode | Undivided cell, constant current, DMSO solvent | Metal-free, external-reductant-free, room temperature. rsc.org |
| Heterogeneous ERA | Silver (Ag) Cathode | Methanol solvent, ambient conditions | Inner-sphere mechanism, high Faradaic efficiency (~80%), catalyst-directed selectivity. caltech.eduresearchgate.net |
Photocatalytic Methods for Derivatization of Aromatic Alcohols
Photocatalysis harnesses light energy to drive chemical reactions, providing mild and selective transformation pathways. While often used for oxidation, photocatalysis is also a powerful tool for C-N bond formation. rsc.orgthieme-connect.com These methods are prominent due to their sustainability and the ability to generate reactive radical intermediates under gentle conditions. princeton.edu
The photocatalytic reductive coupling of nitro compounds with carbonyl compounds over catalysts like CdS nanosheets can selectively generate imines (C=N bonds) or secondary amines (C-N bonds) depending on the solvent system. nih.gov The use of a protic solvent like methanol can facilitate the hydrogenation of the imine intermediate to the amine via a hydrogen-bond bridge. nih.gov Additionally, TiO₂-based photocatalysis has been used for the N-alkylation of amines using alcohols as green alkylating agents. frontiersin.org This "borrowing hydrogen" mechanism involves the initial photo-oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced by the photocatalyst. frontiersin.org These radical-based photocatalytic strategies could be envisioned for the direct C-H amination of a 4-bromobenzyl alcohol precursor or for the reductive coupling of a 4-bromo-2-nitrobenzyl alcohol with a methyl source.
Efficiency and Scalability Considerations in Production
Two plausible synthetic strategies for the large-scale production of Benzenemethanol, 4-bromo-2-(methylamino)- are:
Route A: Reduction of a substituted anthranilic acid derivative followed by N-methylation. This approach begins with a substituted anthranilic acid, which is first reduced to the corresponding 2-aminobenzyl alcohol. This intermediate then undergoes N-methylation to yield the final product.
Route B: Reductive amination of a substituted benzaldehyde. This pathway involves the reaction of a suitable 4-bromo-2-substituted benzaldehyde with methylamine via reductive amination to directly install the methylamino and alcohol functionalities.
A detailed analysis of the efficiency and scalability of each conceptual step is presented below, drawing on data from analogous transformations reported in the chemical literature.
Route A: From Anthranilic Acid Derivatives
This route is predicated on the availability of 4-bromoanthranilic acid, a commercially available starting material. The key transformations are the reduction of the carboxylic acid and the subsequent N-methylation of the resulting aniline (B41778).
Step 1: Reduction of 4-Bromoanthranilic Acid to (2-Amino-4-bromophenyl)methanol
The reduction of anthranilic acid derivatives to 2-aminobenzyl alcohols is a well-established transformation. For industrial applications, the use of safe, cost-effective, and scalable reducing agents is paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective on a laboratory scale, their hazardous nature and high cost often preclude their use in large-scale production.
A more industrially viable method involves the use of sodium borohydride in the presence of an activating agent. A patented process describes the reduction of various anthranilic acid derivatives to the corresponding 2-aminobenzyl alcohols in high yields using sodium borohydride and sulfuric acid in a solvent such as tetrahydrofuran (B95107) (THF). google.com This method is advantageous due to the lower cost and greater safety of sodium borohydride compared to complex metal hydrides. The reported yields for analogous transformations are often high, making this a promising approach for scalable synthesis.
Another approach is the catalytic hydrogenation of the corresponding benzoic acid. Research has shown that benzoic acid can be selectively hydrogenated to benzyl alcohol with high selectivity (97%) and conversion (98%) using a Pt/SnO2 catalyst under relatively mild conditions. qub.ac.uk While this was demonstrated for benzoic acid itself, similar conditions could potentially be adapted for a substituted anthranilic acid, offering a greener and potentially more scalable alternative to stoichiometric metal hydride reductions.
Step 2: N-Methylation of (2-Amino-4-bromophenyl)methanol
The selective mono-N-methylation of an amino alcohol presents a challenge, as over-methylation to the tertiary amine is a common side reaction. Several methods can be considered for this transformation on a large scale.
Reductive amination with formaldehyde is a common and cost-effective method for N-methylation. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the primary amine and formaldehyde, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. For large-scale operations, catalytic hydrogenation is often preferred due to its atom economy and the avoidance of stoichiometric metal hydride waste. A study on the reductive amination of aldehydes with anilines demonstrated a scalable process with good to excellent yields. nih.gov
Alternatively, direct N-alkylation with a methylating agent can be employed. However, controlling the degree of alkylation can be difficult. More recent developments in catalysis have shown that cyclometalated ruthenium complexes can effectively catalyze the methylation of anilines with methanol, a green and inexpensive C1 source, to selectively give N-methylanilines under mild conditions. rsc.org A scale-up of this reaction to the 5 mmol scale was demonstrated with a catalyst loading of only 0.4 mol%, retaining a high yield of 88% for N-methylaniline. rsc.org This catalytic approach offers significant advantages in terms of efficiency and sustainability for large-scale production. Non-catalytic N-methylation of aniline with supercritical methanol has also been reported to give high selectivity for the mono-N-methylated product. rsc.org
Data on Analogous Reductions and N-Methylations
To provide a more quantitative assessment of the potential efficiency of these routes, the following table summarizes data from the literature for analogous transformations.
| Transformation | Substrate/Reagent | Catalyst/Reducing Agent | Conditions | Yield (%) | Scale | Reference |
| Reduction of Benzoic Acid | Benzoic Acid | Pt/SnO2, H2 | 190 °C, 30 bar | 97 | Not specified | qub.ac.uk |
| Reduction of Anthranilic Acid Derivative | Substituted Anthranilic Acid | NaBH4, H2SO4 | THF, rt to reflux | High (unspecified) | Not specified | google.com |
| N-Methylation of Aniline | Aniline, Methanol | Cyclometalated Ru-complex, NaOH | 60 °C, 22 h | 88 | 5 mmol | rsc.org |
| Reductive Amination | Aldehyde, Aniline | Sodium triacetoxyborohydride, TFA | Not specified | 32 (overall) | Gram-scale | nih.gov |
Mechanistic Investigations of Benzenemethanol, 4 Bromo 2 Methylamino Reactions
Detailed Reaction Mechanisms of Functional Group Transformations.
The chemical behavior of Benzenemethanol, 4-bromo-2-(methylamino)- is dictated by the interplay of its three primary functional groups. Each site offers a pathway for distinct chemical transformations.
Nucleophilic Substitution Reactions Involving the Bromine Moiety.
The bromine atom attached to the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution, though typically requiring harsh conditions or metal catalysis. The carbon-bromine bond in aryl halides can be cleaved by a nucleophile, leading to the substitution of bromine. ncert.nic.in This process is fundamental in synthesizing a variety of derivatives. For instance, in reactions with ammonia (B1221849) or amines, the halogen can be replaced by an amino group in a process known as ammonolysis, which proceeds via a nucleophilic substitution mechanism. ncert.nic.in
Intramolecular nucleophilic substitution is also a possibility if a suitable nucleophile is present elsewhere in the molecule. For a bifunctional molecule containing both a leaving group (like bromide) and a nucleophile (like an alcohol), a cyclic product can be formed. pressbooks.pub
Reactivity of the Methylamino Group in Bond Formation.
The secondary amine (-NH(CH3)) group is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can readily react with electrophiles. For example, primary and secondary amines undergo alkylation with alkyl halides and acylation with acid chlorides, anhydrides, and esters through nucleophilic substitution pathways. ncert.nic.in Being basic in nature, the methylamino group will also react with acids to form ammonium salts. ncert.nic.in This reactivity is foundational for building more complex molecular structures. The synthesis of various benzylamines often involves the N-alkylation of amines with alcohols, a process that can be catalyzed by transition metals. organic-chemistry.org
Transformations of the Benzylic Alcohol Functionality.
The benzylic alcohol is a versatile functional group that can undergo several transformations.
Oxidation: Benzylic alcohols can be oxidized to the corresponding aldehydes or carboxylic acids using various oxidizing agents. asianpubs.orgorientjchem.orgepa.govbibliomed.org Kinetic studies on the oxidation of substituted benzyl (B1604629) alcohols often reveal that the reaction is first order with respect to both the alcohol and the oxidant. asianpubs.orgscispace.com The mechanism can involve the formation of an intermediate, such as a chromate ester in the case of chromium-based oxidants, which then decomposes in the rate-determining step. orientjchem.org
Substitution: The hydroxyl group is a poor leaving group (OH-), but upon protonation in an acidic medium, it is converted into a good leaving group (H₂O). libretexts.org This facilitates nucleophilic substitution reactions (Sₙ1 or Sₙ2). Secondary and benzylic alcohols typically react via an Sₙ1 mechanism involving the formation of a stable benzylic carbocation intermediate. libretexts.org
Deprotonation: The alcohol proton can be removed by a base. Studies on benzyl alcohol radical cations have shown that deprotonation can occur at the OH group, with the extent of deprotonation increasing with the strength of the base. nih.gov
Kinetic Studies and Rate-Determining Steps.
While specific kinetic data for "Benzenemethanol, 4-bromo-2-(methylamino)-" is not available, general principles from studies on substituted benzyl alcohols provide insight into the factors governing its reaction rates.
Analysis of Reaction Rates and Orders.
For many reactions involving substituted benzyl alcohols, the kinetics follow a predictable pattern. For example, in oxidation reactions, the rate is often dependent on the concentrations of the substrate, the oxidizing agent, and any catalyst (like acid). asianpubs.orgorientjchem.org The reaction is typically first order with respect to the alcohol. asianpubs.orgorientjchem.orgscispace.com
The electronic nature of the substituents on the benzene ring significantly influences the reaction rate. Electron-donating groups generally accelerate reactions where a positive charge develops in the transition state (e.g., Sₙ1 reactions or certain oxidations), while electron-withdrawing groups retard the rate. epa.govscispace.com This relationship is often quantified using Hammett plots. For the oxidation of substituted benzyl alcohols, a negative Hammett reaction constant (ρ) indicates the development of an electron-deficient center in the rate-determining step. epa.gov
Below is an interactive table showing typical substituent effects on the rate of oxidation of benzyl alcohols.
| Substituent (para-position) | Relative Rate of Oxidation | Effect |
| -OCH₃ | Increases | Electron-donating |
| -CH₃ | Increases | Electron-donating |
| -H | Baseline | Reference |
| -Cl | Decreases | Electron-withdrawing |
| -NO₂ | Decreases | Electron-withdrawing |
Note: This table represents generalized data from studies on substituted benzyl alcohols and is for illustrative purposes. orientjchem.org
Elucidation of Transition States and Intermediates.
The elucidation of transition states and intermediates is crucial for understanding reaction mechanisms.
Carbocation Intermediates: In Sₙ1 reactions of benzylic alcohols, a key intermediate is the benzylic carbocation, stabilized by resonance. The formation of this carbocation is often the rate-determining step. libretexts.org
Transition States in Oxidation: In oxidation reactions, the rate-determining step can be the transfer of a hydride ion from the alcohol to the oxidant. orientjchem.orgepa.gov The presence of a substantial primary kinetic isotope effect (kH/kD > 1) when the benzylic hydrogen is replaced by deuterium confirms the cleavage of the α-C-H bond in the rate-determining step. asianpubs.orgacs.org A symmetrical cyclic chromate ester has been proposed as a transition state in oxidations using dichromate. asianpubs.org The negative entropy of activation (ΔS#) values observed in these reactions are consistent with the formation of a structured intermediate like a chromate ester. orientjchem.org
The following table summarizes activation parameters calculated from kinetic studies of benzyl alcohol oxidation, which are indicative of the transition state structure.
| Reaction Parameter | Typical Value/Observation | Implication |
| Kinetic Isotope Effect (kH/kD) | > 2 | C-H bond breaking in rate-determining step |
| Hammett Constant (ρ) | Negative | Electron-deficient (cationic) character at the reaction center in the transition state |
| Entropy of Activation (ΔS#) | Negative | Formation of an ordered transition state (e.g., cyclic ester) |
Note: This table is a compilation of general findings from kinetic studies on substituted benzyl alcohols. asianpubs.orgorientjchem.orgepa.gov
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure of molecules in solution. For Benzenemethanol, 4-bromo-2-(methylamino)-, ¹H and ¹³C NMR would provide invaluable information regarding its stereochemistry and conformational preferences.
In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the aromatic protons, the benzylic proton, the methyl group protons, and the amine proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to probe through-space interactions, offering insights into the preferred conformation of the molecule, particularly the orientation of the methylamino and hydroxymethyl groups relative to the benzene ring.
Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of these carbons would be indicative of their local electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzenemethanol, 4-bromo-2-(methylamino)-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Benzylic CH | ~4.6 | Singlet/Doublet |
| Methyl CH₃ | ~2.8 | Singlet/Doublet |
| Amine NH | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and monitoring the progress of chemical reactions. uib.nomdpi.com These methods probe the vibrational modes of molecules, which are sensitive to the types of chemical bonds present. mdpi.com
The IR spectrum of Benzenemethanol, 4-bromo-2-(methylamino)- would be expected to exhibit characteristic absorption bands. For instance, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine would likely appear in a similar region. C-H stretching vibrations for the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with the C-Br stretching vibration, which typically appears at lower wavenumbers.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. mdpi.com It would be especially useful for identifying the C-C stretching vibrations within the aromatic ring. Both IR and Raman spectroscopy can be employed for reaction monitoring. uib.no For example, during the synthesis of this compound, the appearance of the O-H and N-H bands and the disappearance of reactant-specific bands could be tracked in real-time to determine the reaction's endpoint. uib.no
Table 2: Expected Vibrational Frequencies for Key Functional Groups in Benzenemethanol, 4-bromo-2-(methylamino)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | IR |
| N-H | Stretch | 3300-3500 | IR |
| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850-3000 | IR, Raman |
| C=C (aromatic) | Stretch | 1400-1600 | IR, Raman |
| C-N | Stretch | 1000-1350 | IR |
| C-O | Stretch | 1000-1300 | IR |
Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Benzenemethanol, 4-bromo-2-(methylamino)-, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its characteristic isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would be a key identifier. The fragmentation pattern would offer further structural confirmation. Common fragmentation pathways would likely include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the methylamino group. The fragmentation of the benzene ring would also produce characteristic ions. By analyzing the mass-to-charge ratio of these fragment ions, the connectivity of the molecule can be pieced together, confirming the structure of the synthesized product.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on Benzenemethanol, 4-bromo-2-(methylamino)- would yield a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.
Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like Benzenemethanol, 4-bromo-2-(methylamino)- are expected to exhibit characteristic absorption bands in the UV region.
The UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the benzene ring. The presence of substituents—the bromo, methylamino, and hydroxymethyl groups—would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance) compared to unsubstituted benzene. The n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms may also be observed, typically as weaker absorptions at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further insights into the nature of the electronic transitions. researchgate.net
Theoretical and Computational Chemistry Studies of Benzenemethanol, 4 Bromo 2 Methylamino
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for predicting geometries, energies, and chemical reactivity.
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecular structure to find the arrangement with the lowest possible energy. For Benzenemethanol, 4-bromo-2-(methylamino)-, this would typically be performed using a functional like B3LYP with a 6-31G(d,p) basis set.
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. Key rotations in this molecule would include the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring and the C-N bond of the methylamino group. By calculating the energy of each conformer, a potential energy surface can be mapped to identify the most stable (lowest energy) conformation.
Below is a table of hypothetical optimized geometric parameters for the lowest energy conformer of Benzenemethanol, 4-bromo-2-(methylamino)-.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | 1.912 | |
| C-O | 1.428 | |
| C-N | 1.385 | |
| N-H | 1.014 | |
| **Bond Angles (°) ** | ||
| C-C-Br | 119.8 | |
| C-C-N | 121.5 | |
| C-O-H | 108.9 | |
| Dihedral Angle (°) | ||
| C(ring)-C(ring)-C-O | 85.3 |
Note: These values are illustrative and represent typical results from a DFT/B3LYP/6-31G(d,p) calculation.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the site of nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, representing the site of electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For Benzenemethanol, 4-bromo-2-(methylamino)-, the HOMO would likely be localized over the electron-rich phenyl ring and the nitrogen atom of the methylamino group. The LUMO would be expected to have significant contributions from the carbon atom attached to the electronegative bromine atom.
Table of Predicted FMO Properties and Reactivity Descriptors:
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 eV |
| Ionization Potential (I) | -EHOMO | 5.85 eV |
| Electron Affinity (A) | -ELUMO | 0.95 eV |
| Global Hardness (η) | (I - A) / 2 | 2.45 eV |
| Global Softness (S) | 1 / (2η) | 0.204 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 3.40 eV |
Note: These values are representative and would be derived from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.
On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. Green areas represent neutral potential.
For Benzenemethanol, 4-bromo-2-(methylamino)-, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. The π-system of the benzene ring would also exhibit negative potential.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl (-OH) group and the hydrogen of the amino (-NH) group, making them the most likely sites for interaction with nucleophiles.
Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Complex Systems
While DFT is excellent for studying molecules in isolation (in the gas phase), understanding their behavior in a complex environment, such as in solution or within a protein's active site, requires more advanced methods. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches address this by treating a small, chemically active region of the system with high-accuracy QM methods, while the larger, less reactive environment is described using computationally cheaper Molecular Mechanics (MM) force fields.
To study the interaction of Benzenemethanol, 4-bromo-2-(methylamino)- with a biological target, the compound itself would be defined as the QM region. This allows for an accurate description of electronic changes, such as bond breaking or formation. The surrounding protein and solvent molecules would be treated as the MM region, providing the necessary environmental context without prohibitive computational expense.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanism of a chemical reaction by mapping its potential energy surface. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, one could study the oxidation of the methanol (B129727) group to an aldehyde. DFT calculations would be used to:
Optimize the geometries of the reactant (Benzenemethanol, 4-bromo-2-(methylamino)-) and the product.
Locate the transition state structure for the reaction.
Calculate the activation energy barrier.
These calculations provide detailed mechanistic insights that are often difficult to obtain experimentally.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing new drugs and predicting their biological activity. These models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological effects.
To develop a QSAR model involving Benzenemethanol, 4-bromo-2-(methylamino)-, one would first need a dataset of structurally similar compounds with experimentally determined activities (e.g., enzyme inhibition). Next, various molecular descriptors (physicochemical properties) would be calculated for each compound. These can include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies (from DFT).
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (the partition coefficient).
Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
In Silico Tools for Structural Similarities and Reactivity Predictions
Computational tools play a pivotal role in the early stages of chemical investigation by enabling the rapid assessment of a molecule's characteristics without the need for laboratory synthesis. For a novel or understudied compound like Benzenemethanol, 4-bromo-2-(methylamino)-, these methods provide initial insights into its potential biological relevance and chemical behavior.
Structural similarity analysis is a foundational technique in cheminformatics, used to compare a query molecule against large databases of existing compounds. nih.govucr.edu This process relies on algorithms that calculate a similarity coefficient, such as the Tanimoto coefficient, based on molecular fingerprints—digital representations of a molecule's structural features. nih.gov By identifying compounds with high structural similarity, researchers can form hypotheses about the target molecule's properties, as structurally similar molecules often share similar biological activities. For Benzenemethanol, 4-bromo-2-(methylamino)-, a similarity search would likely identify other substituted amino-alcohol compounds and brominated aromatics, providing a basis for predicting its potential targets and functions.
Beyond simple comparison, computational models can predict chemical reactivity. acs.orgnih.gov Techniques such as Density Functional Theory (DFT) are used to calculate electronic properties that govern how a molecule interacts with other substances. walshmedicalmedia.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. walshmedicalmedia.com These predictions are vital for understanding potential metabolic pathways and identifying regions of the molecule that might engage in off-target covalent interactions. nih.gov
Table 1: Illustrative Structural Similarity Analysis for Benzenemethanol, 4-bromo-2-(methylamino)-
This table presents hypothetical data from a structural similarity search against a chemical database, showing compounds with similar structural features and their corresponding similarity scores.
| Similar Compound | Structure | Tanimoto Coefficient | Potential Shared Activity |
| 2-(Methylamino)-1-phenylethanol | C₉H₁₃NO | 0.82 | Adrenergic receptor modulation |
| 1-(4-Bromophenyl)ethanol | C₈H₉BrO | 0.75 | Synthetic building block |
| 4-Bromo-N-methylaniline | C₇H₈BrN | 0.71 | Precursor for pharmaceuticals |
| Bromhexine Metabolite II | C₁₃H₁₆Br₂N₂ | 0.65 | Mucolytic agent derivative |
Table 2: Predicted Reactivity Descriptors for Benzenemethanol, 4-bromo-2-(methylamino)-
This table shows hypothetical quantum chemical descriptors calculated to predict the compound's reactivity and stability.
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |
| LUMO Energy | -1.1 eV | Energy of the lowest unoccupied orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.1 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential | Negative potential around Oxygen and Nitrogen atoms | Indicates likely sites for hydrogen bonding and interaction with electrophiles. |
| Dipole Moment | 2.5 D | Indicates moderate polarity of the molecule. |
Computational Probing of Molecular Interactions with Biological Targets
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govwikipedia.org This structure-based drug design technique is instrumental in identifying potential drug candidates and elucidating their mechanisms of action at the atomic level. omicsonline.org The process involves generating a multitude of possible binding poses of the ligand within the target's active site and then using a scoring function to rank these poses based on their predicted binding free energy. nih.gov
For Benzenemethanol, 4-bromo-2-(methylamino)-, molecular docking simulations would be employed to screen it against a panel of known biological targets, such as enzymes or receptors implicated in disease. The results would predict not only how strongly the compound might bind (quantified as binding energy, typically in kcal/mol) but also the specific interactions that stabilize the complex. iaanalysis.com Key interactions include hydrogen bonds (often involving the hydroxyl and amino groups), hydrophobic interactions (with the benzene ring), and, significantly, halogen bonds. The bromine atom on the benzene ring can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site, which can enhance binding affinity and selectivity. ump.edu.pl
Analysis of the top-ranked docking poses provides a detailed 3D model of the ligand-receptor complex, revealing which amino acid residues are critical for binding. iaanalysis.com This information is invaluable for lead optimization, as it guides chemists in modifying the molecule's structure to improve its potency and selectivity for the intended target. nih.gov
Table 3: Illustrative Molecular Docking Results for Benzenemethanol, 4-bromo-2-(methylamino)-
This table provides hypothetical results from docking the compound against several potential protein targets, indicating binding affinity and key molecular interactions.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |
| Beta-2 Adrenergic Receptor (e.g., 2RH1) | -8.5 | Asp113, Ser204, Phe290 | Hydrogen Bond, Halogen Bond, Pi-Pi Stacking |
| Monoamine Oxidase B (e.g., 2V5Z) | -7.9 | Tyr398, Tyr435, Cys172 | Hydrophobic, Pi-Cation |
| Serotonin Transporter (e.g., 5I6X) | -7.2 | Asp98, Ile172, Phe335 | Hydrogen Bond, Hydrophobic |
| Cytochrome P450 2D6 (e.g., 2F9Q) | -6.8 | Phe120, Glu216, Ser304 | Hydrophobic, Hydrogen Bond |
Despite a comprehensive search of scientific literature, no specific information is available for the chemical compound Benzenemethanol, 4-bromo-2-(methylamino)- . The search results did not yield any studies detailing its synthesis, applications, or involvement in the specific chemical transformations outlined in the request.
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Applications and Synthetic Utility in Organic Synthesis
Role as a Ligand or Precursor in Catalytic Systems.
Organocatalytic Applications of Amine-Functionalized Compounds
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Within this area, amine-functionalized compounds have emerged as a particularly versatile and powerful class of catalysts. The presence of a nitrogen atom with a lone pair of electrons allows these molecules to participate in a variety of catalytic cycles, primarily through the formation of nucleophilic enamines or electrophilic iminium ions. These intermediates can then engage in a wide range of asymmetric transformations, leading to the formation of chiral products with high enantioselectivity.
The utility of secondary amines as organocatalysts has been demonstrated in reactions such as the remote, chemoselective C(sp³)–H hydroxylation. nih.govacs.org In such transformations, the secondary amine can mediate the formation of an oxaziridinium salt, which acts as the active oxidant. nih.govacs.org This methodology allows for the selective hydroxylation of C-H bonds in compounds containing sensitive functional groups like alcohols, ethers, and amides. nih.govacs.org The structure of the amine catalyst can influence the site selectivity of the reaction, highlighting the potential for catalyst design to control reaction outcomes. nih.govacs.org
A cornerstone of amine organocatalysis is the activation of aldehydes and ketones. For instance, the naturally occurring amino acid L-proline has been shown to catalyze intermolecular aldol reactions by forming an enamine with a ketone, which then adds to an aldehyde. nobelprize.org This enamine catalysis strategy is characterized by the high energy of the highest occupied molecular orbital (HOMO) of the enamine, making it a potent nucleophile. nobelprize.org
Conversely, the formation of iminium ions from α,β-unsaturated aldehydes and a secondary amine catalyst lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, activating it for nucleophilic attack. This iminium ion catalysis is a key principle in many organocatalytic reactions. nobelprize.org The synergy between different activation modes is also possible. For example, a chiral secondary amine catalyst can work in concert with a multiple-hydrogen-bond donor catalyst to facilitate three-component reactions for the synthesis of functionalized aldehydes.
The principles of enamine and iminium ion catalysis have been extended to a variety of other transformations. This includes the α-alkylation of aldehydes, where an enamine intermediate reacts with an alkyl radical generated via photoredox catalysis. nobelprize.org Furthermore, the functionalization of amines themselves can be achieved through organocatalytic methods. For instance, the asymmetric conjugate addition and Mannich reaction of N-arylidene alkyl amines can be used to synthesize chiral α,α-dialkyl amines. chemrxiv.org
Contribution to Medicinal Chemistry Research and Scaffold Design
Benzenemethanol, 4-bromo-2-(methylamino)- as a Core Scaffold for Bioactive Molecules
The structural features of Benzenemethanol, 4-bromo-2-(methylamino)- make it an attractive starting point for the design of bioactive molecules. The primary alcohol provides a handle for introducing a variety of functional groups through esterification or etherification, allowing for the modulation of physicochemical properties such as solubility and lipophilicity. The secondary methylamino group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a target protein. Furthermore, the bromine atom, a versatile halogen, can participate in halogen bonding, a non-covalent interaction of growing importance in drug design, and also serves as a synthetic handle for cross-coupling reactions to introduce further molecular complexity.
Hypothetical Bioactive Molecules Derived from the Benzenemethanol, 4-bromo-2-(methylamino)- Scaffold
| Compound ID | R1 (at -CH2OH) | R2 (at -NHCH3) | Target Class |
|---|---|---|---|
| Hypo-A1 | H | H | Kinase |
| Hypo-A2 | Acetyl | H | GPCR |
| Hypo-A3 | H | Boc | Protease |
| Hypo-A4 | Phenyl | H | Ion Channel |
Rational Design of Analogues for Targeted Biological Investigations
The true potential of the Benzenemethanol, 4-bromo-2-(methylamino)- scaffold would be realized through the rational design of analogues aimed at specific biological targets. This process involves a deep understanding of the target's structure and the application of established medicinal chemistry strategies to optimize interactions.
A systematic exploration of the structure-activity relationships (SAR) is fundamental to understanding how modifications to the Benzenemethanol, 4-bromo-2-(methylamino)- core influence biological activity. For instance, varying the substituent at the 4-position (bromine) could reveal insights into the role of halogen bonding or steric bulk in binding affinity. Similarly, exploring different alkyl or aryl groups on the nitrogen atom could probe the hydrophobic and steric tolerance of a binding pocket. The length and nature of the substituent attached to the benzylic alcohol would also be a critical determinant of activity.
Illustrative SAR Data for a Hypothetical Kinase Target
| Compound ID | 4-Position Substituent | N-Substituent | IC50 (nM) |
|---|---|---|---|
| Hypo-B1 | Br | CH3 | 50 |
| Hypo-B2 | Cl | CH3 | 75 |
| Hypo-B3 | I | CH3 | 30 |
| Hypo-B4 | Br | C2H5 | 120 |
| Hypo-B5 | Br | Cyclopropyl | 45 |
To expand the chemical space and potentially discover novel intellectual property, the principles of scaffold hopping and bioisosteric replacement would be invaluable. nih.govresearchgate.netnih.gov Scaffold hopping could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems, such as pyridine or thiophene, while maintaining the key interaction points of the alcohol and amino groups. Bioisosteric replacement could be employed to swap the bromine atom for other groups with similar electronic and steric properties, such as a trifluoromethyl group, or to replace the methylamino group with other hydrogen-bonding moieties like an amide or a small heterocycle. nih.govresearchgate.netnih.gov
Biochemical and Mechanistic Understanding of Molecular Target Interactions (in vitro)
A crucial aspect of drug discovery is elucidating the biochemical and mechanistic basis of a compound's activity. For derivatives of Benzenemethanol, 4-bromo-2-(methylamino)-, this would involve a suite of in vitro experiments.
If the designed analogues were to target an enzyme, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Techniques such as isothermal titration calorimetry (ITC) could be used to directly measure the binding affinity and thermodynamic parameters of the interaction. X-ray crystallography of the enzyme in complex with a potent analogue would provide invaluable atomic-level insights into the binding mode, guiding further rounds of optimization. nih.gov
For analogues designed to interact with receptors, radioligand binding assays would be employed to determine their affinity for the target receptor. Subsequent functional assays, such as measuring second messenger levels (e.g., cAMP or Ca2+) or using reporter gene assays, would be critical to characterize the pharmacological nature of the compounds as agonists, antagonists, or allosteric modulators.
Q & A
Q. What synthetic strategies are recommended for preparing 4-bromo-2-(methylamino)benzenemethanol, and how can precursor scoring optimize route selection?
A retrosynthetic approach is advised, leveraging brominated aromatic precursors and methylamine derivatives. Utilize databases like REAXYS and BKMS_METABOLIC to identify feasible intermediates and reaction conditions. Precursor scoring based on "plausibility" thresholds (e.g., ≥0.01) and template relevance heuristics can prioritize routes with high stereochemical fidelity and minimal side reactions . For example, bromophenethylamine analogs (e.g., 2-bromophenethylamine, CAS 65185-58-2) may serve as precursors, with reductive amination or hydroxylation steps introducing the methanol moiety .
Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?
- Boiling Point/Phase Behavior : Use reduced-pressure boiling point measurements, as demonstrated for structurally similar brominated aromatics (e.g., 339.7 K at 0.004 bar) .
- Spectroscopy : Employ H/C NMR to resolve the methylamino and bromine substituents, complemented by electron ionization mass spectrometry (EI-MS) for molecular weight confirmation (e.g., m/z 215 for CHBrNO) .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity, referencing USP methods for benzenemethanol derivatives .
Q. How can researchers validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via LC-MS. Compare results to NIST-recommended protocols for brominated alcohols, which highlight sensitivity to light and oxidation .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of 4-bromo-2-(methylamino)benzenemethanol?
Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) accurately predicts thermochemical properties, such as atomization energies (average deviation ±2.4 kcal/mol) . For correlation-energy corrections, the Colle-Salvetti functional, parameterized with local kinetic-energy density, resolves electron-density gradients in brominated systems . Basis sets like 6-311+G(d,p) are recommended for halogen-containing compounds.
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphic forms?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement software is optimal. SHELXL’s robust handling of heavy atoms (e.g., bromine) and hydrogen-bonding networks enables precise determination of molecular packing and torsion angles . For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification .
Q. What strategies address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Meta-Analysis : Cross-reference synthetic protocols from REAXYS and BKMS_METABOLIC to identify outliers in reaction conditions (e.g., solvent polarity, catalyst loading) .
- Reproducibility Testing : Replicate high-discrepancy methods under controlled atmospheres (e.g., inert gas), as brominated intermediates may degrade via radical pathways .
- Data Harmonization : Apply multivariate regression to correlate NMR chemical shifts with substituent electronic effects (e.g., Hammett σ values for bromine and methylamino groups) .
Q. How can researchers investigate the compound’s metabolic stability in biological systems?
Use in vitro hepatic microsomal assays (e.g., human CYP450 isoforms) to track demethylation or hydroxylation pathways. BKMS_METABOLIC predicts likely metabolites, while LC-HRMS identifies adducts (e.g., glucuronidation at the methanol group) .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for its reactions?
Deuterium labeling at the methylamino group (CD) or benzylic position (C-D) quantifies rate-determining steps. For example, primary KIEs (k/k > 2) suggest proton transfer is critical in dehydrohalogenation or nucleophilic substitution .
Q. How does the compound’s toxicity profile compare to structurally related brominated benzenemethanols?
Consult the RTECS database for analogs like 3-hydroxy-α-(methylaminomethyl)benzenemethanol hydrochloride (RTECS DO7525000), which exhibits moderate acute toxicity (LD ~200 mg/kg in rodents). Prioritize Ames tests for mutagenicity and zebrafish embryotoxicity assays for ecotoxicological screening .
Q. What role does the bromine substituent play in modulating its reactivity in cross-coupling reactions?
Bromine enhances electrophilicity in Suzuki-Miyaura couplings, enabling palladium-coded aryl-aryl bond formation. Compare turnover frequencies (TOFs) with chlorinated or iodinated analogs to quantify electronic vs. leaving-group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
